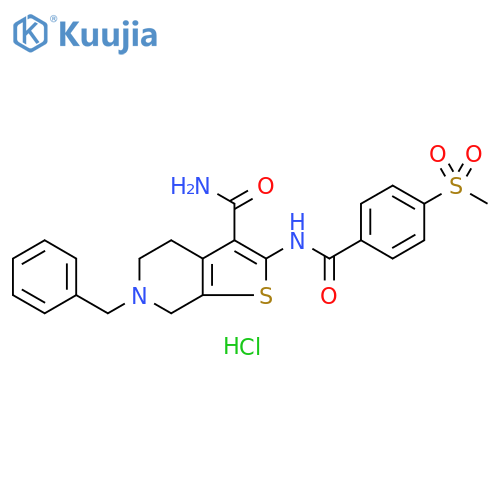

Cas no 1329409-34-8 (6-benzyl-2-(4-methanesulfonylbenzamido)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide hydrochloride)

1329409-34-8 structure

商品名:6-benzyl-2-(4-methanesulfonylbenzamido)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide hydrochloride

CAS番号:1329409-34-8

MF:C23H24ClN3O4S2

メガワット:506.037362098694

CID:6569889

6-benzyl-2-(4-methanesulfonylbenzamido)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide hydrochloride 化学的及び物理的性質

名前と識別子

-

- 6-benzyl-2-(4-methanesulfonylbenzamido)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide hydrochloride

- Thieno[2,3-c]pyridine-3-carboxamide, 4,5,6,7-tetrahydro-2-[[4-(methylsulfonyl)benzoyl]amino]-6-(phenylmethyl)-, hydrochloride (1:1)

-

- インチ: 1S/C23H23N3O4S2.ClH/c1-32(29,30)17-9-7-16(8-10-17)22(28)25-23-20(21(24)27)18-11-12-26(14-19(18)31-23)13-15-5-3-2-4-6-15;/h2-10H,11-14H2,1H3,(H2,24,27)(H,25,28);1H

- InChIKey: PEERNCFTXBJGHM-UHFFFAOYSA-N

- ほほえんだ: C(C1=C(SC2CN(CC3C=CC=CC=3)CCC1=2)NC(C1C=CC(S(=O)(=O)C)=CC=1)=O)(=O)N.Cl

6-benzyl-2-(4-methanesulfonylbenzamido)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2558-0140-2μmol |

6-benzyl-2-(4-methanesulfonylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride |

1329409-34-8 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2558-0140-10μmol |

6-benzyl-2-(4-methanesulfonylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride |

1329409-34-8 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2558-0140-40mg |

6-benzyl-2-(4-methanesulfonylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride |

1329409-34-8 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2558-0140-30mg |

6-benzyl-2-(4-methanesulfonylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride |

1329409-34-8 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2558-0140-50mg |

6-benzyl-2-(4-methanesulfonylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride |

1329409-34-8 | 90%+ | 50mg |

$160.0 | 2023-05-16 | |

| Life Chemicals | F2558-0140-25mg |

6-benzyl-2-(4-methanesulfonylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride |

1329409-34-8 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2558-0140-5mg |

6-benzyl-2-(4-methanesulfonylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride |

1329409-34-8 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2558-0140-10mg |

6-benzyl-2-(4-methanesulfonylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride |

1329409-34-8 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2558-0140-75mg |

6-benzyl-2-(4-methanesulfonylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride |

1329409-34-8 | 90%+ | 75mg |

$208.0 | 2023-05-16 | |

| Life Chemicals | F2558-0140-4mg |

6-benzyl-2-(4-methanesulfonylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride |

1329409-34-8 | 90%+ | 4mg |

$66.0 | 2023-05-16 |

6-benzyl-2-(4-methanesulfonylbenzamido)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide hydrochloride 関連文献

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

-

Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457

-

3. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

1329409-34-8 (6-benzyl-2-(4-methanesulfonylbenzamido)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide hydrochloride) 関連製品

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬